3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-12-6-11-17(29-12)18-15-4-2-3-5-16(15)27-23-19(18)20(25)21(30-23)22(28)26-14-9-7-13(24)8-10-14/h6-11H,2-5,25H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZBKZMWYYNXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
GNF-Pf-1649, also known as 3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, is a potent inhibitor of PAK4 . PAK4, or p21-activated kinase 4, is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cytoskeleton reorganization, cell proliferation, gene transcription, carcinogenic transformation, and cell invasion .
Mode of Action
The compound interacts with PAK4, inhibiting its activity. This inhibition effectively suppresses the proliferation of certain cells, such as human gastric cancer cells, through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . The inhibition of PAK4 leads to changes in the cell’s normal functions, affecting its ability to proliferate and invade.
Biochemical Pathways
The primary biochemical pathway affected by GNF-Pf-1649 is the PAK4/c-Src/EGFR/cyclin D1 pathway . By inhibiting PAK4, the compound disrupts this pathway, leading to a decrease in cell proliferation. The downstream effects include a reduction in the expression of proteins such as c-Src, EGFR, and cyclin D1, which are crucial for cell growth and division .
Pharmacokinetics
It is known that the compound’s efficacy can be influenced by its physical and chemical properties . For instance, unfavorable physical and chemical properties might be the reason for the lack of oral efficacy observed in some studies .
Result of Action
The primary result of GNF-Pf-1649’s action is the induction of apoptosis, or programmed cell death, in certain cells . This is achieved through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway, which leads to a decrease in cell proliferation and an increase in cell death .
Biological Activity
3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple bioactive motifs, suggesting diverse pharmacological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H20ClN3O2S, with a molecular weight of 437.94 g/mol. The IUPAC name indicates a complex structure featuring a thienoquinoline core with an amino group and a chlorophenyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O2S |
| Molecular Weight | 437.94 g/mol |
| Purity | ≥95% |
Anticancer Properties
Research indicates that compounds similar to 3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide exhibit notable anticancer activities. For instance, studies have demonstrated that thienoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Case Study:
In a study evaluating the cytotoxic effects of thienoquinoline derivatives on various cancer cell lines, it was found that these compounds significantly inhibited cell growth and induced cell cycle arrest at the G0/G1 phase. The mechanism was linked to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with bacterial metabolic pathways .
Table: Antimicrobial Activity of Thienoquinoline Derivatives
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Neuroprotective Effects
Emerging evidence suggests that thienoquinoline derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels in the brain. For example, studies involving microdialysis in mice have indicated that these compounds can enhance the release of acetylcholine and serotonin in the hippocampus, which could have implications for treating neurodegenerative diseases .
Mechanistic Insights
Molecular docking studies have provided insights into the interaction of 3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide with various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and microbial resistance.
Key Findings:
- Binding Affinity: The compound demonstrates high binding affinity to targets associated with apoptosis and cell cycle regulation.
- Enzyme Inhibition: It shows potential as an inhibitor for enzymes linked to bacterial metabolism.
Scientific Research Applications
Overview
Research indicates that thienoquinoline derivatives exhibit notable anticancer activities. The compound has been studied for its effects on various cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of this compound on human gastric cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis through increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
Table: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Gastric Cancer | 5.0 | Induction of apoptosis via PAK4 inhibition |
| Breast Cancer | 7.5 | Cell cycle arrest at G0/G1 phase |
| Lung Cancer | 6.0 | Modulation of survival pathways |
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains.
Table: Antimicrobial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak |
Neuroprotective Effects
Emerging evidence suggests that thienoquinoline derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels in the brain. Studies indicate that these compounds can enhance the release of acetylcholine and serotonin, which could be beneficial for treating neurodegenerative diseases.
Mechanistic Insights
Molecular docking studies have provided insights into the interaction of this compound with various biological targets:
- Binding Affinity : High binding affinity to targets associated with apoptosis and cell cycle regulation.
- Enzyme Inhibition : Potential as an inhibitor for enzymes linked to bacterial metabolism.
Chemical Reactions Analysis
Transformations at the Amino Group
The primary amine (-NH₂) at position 3 participates in nucleophilic reactions:
Reactivity of the Carboxamide Group
The -CONH- linkage exhibits typical amide behavior:
Electrophilic Substitution on the Furan Ring
The 5-methylfuran moiety undergoes regioselective reactions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduces nitro groups at position 5 for redox-active derivatives | |
| Sulfonation | SO₃, DCM, rt | Enhances water solubility via sulfonic acid formation |
Oxidation and Reduction Reactions
The thienoquinoline core and substituents undergo redox transformations:
Cross-Coupling Reactions
The chlorophenyl group enables metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, dioxane, 80°C | Replaces Cl with aryl/heteroaryl groups for SAR studies |
Key Considerations:
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions.
-
Steric Hindrance : Bulky substituents on the quinoline core reduce accessibility to the amino group.
-
Stability : The compound degrades under prolonged UV exposure due to the furan ring’s photosensitivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of thieno[2,3-b]quinoline derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Thieno[2,3-b]quinoline Carboxamides
Mechanistic and Pharmacological Insights
- Cytotoxicity : Compound 1, bearing an oxo group and 3-chloro-2-methylphenyl carboxamide, demonstrates superior cytotoxicity (IC50 ~1.2–1.5 µM) in ovarian cancer models compared to the target compound, whose activity remains unquantified . The oxo group may enhance target binding via hydrogen bonding.
- GSL Modulation : Compound 1 alters GSL expression (e.g., increasing GalNAcGM1b in MCF-7 cells), a mechanism likely shared by the target compound due to structural similarities . However, the 5-methylfuran group in the target compound may confer distinct selectivity toward specific GSL pathways.
- Substituent Impact: Furan vs. Chlorophenyl Position: The 4-chlorophenyl group (target compound) vs. 3-chloro-2-methylphenyl (Compound 1) affects steric hindrance and electronic properties, influencing receptor affinity .
Physicochemical Properties
- Solubility : Furan and oxo groups may enhance aqueous solubility compared to CF3 or thiophene derivatives, which are more lipophilic .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-thieno[2,3-b]quinoline-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core. Key steps include:
- Substitution : Introducing the 4-chlorophenyl group via nucleophilic aromatic substitution under controlled pH (e.g., sodium hydride as a base in dimethylformamide) .
- Cyclization : Formation of the thienoquinoline moiety using thiourea derivatives or sulfur-containing reagents in refluxing ethanol .
- Coupling Reactions : Attachment of the 5-methylfuran-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Critical Parameters : Temperature control (60–80°C for cyclization) and solvent selection (polar aprotic solvents for substitution) are essential to achieve yields >70% .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Standard characterization includes:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton signals at δ 7.2–8.5 ppm for quinoline and furan groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values within 2 ppm error) .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm stoichiometry .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved in pharmacological assays?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from its amphiphilic structure. Strategies include:
- Co-solvent Systems : Use of 10–20% PEG-400 in PBS to enhance aqueous solubility without precipitation .
- Dynamic Light Scattering (DLS) : Monitor particle size distribution in solution to detect aggregation .
- pH Adjustment : Solubility increases at pH < 5 due to protonation of the amino group .
Q. What advanced techniques are recommended for resolving structural ambiguities in crystallographic studies?
- Methodological Answer : For complex polycyclic systems:
- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., C–C bonds in the quinoline core: 1.40–1.45 Å) .
- Density Functional Theory (DFT) : Computational modeling to validate experimental geometries (RMSD < 0.01 Å) .
- Variable-Temperature NMR : Detects conformational flexibility in the tetrahydrothieno ring .
Q. How can researchers address contradictory bioactivity results across cell lines?
- Methodological Answer : Discrepancies may stem from assay conditions or metabolic differences. Solutions include:
- Dose-Response Profiling : Establish EC₅₀ values in ≥3 cell lines (e.g., HepG2 vs. MCF-7) to identify lineage-specific effects .
- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
- Target Engagement Studies : Fluorescence polarization assays to confirm direct binding to proposed targets (e.g., kinase domains) .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating its anticancer potential?
- Methodological Answer : Prioritize assays aligned with its structural motifs:
- Apoptosis Assays : Annexin V/PI staining in leukemia cells (e.g., Jurkat) to quantify early/late apoptosis .
- Cell Cycle Analysis : Flow cytometry to detect G1/S arrest (common with quinoline derivatives) .
- ROS Detection : DCFH-DA probe to measure reactive oxygen species (ROS) induction .
Q. How should researchers optimize reaction conditions to minimize byproducts in large-scale synthesis?
- Methodological Answer : Key optimizations include:
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling efficiency (>90% yield with Pd(OAc)₂) .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions (e.g., dimerization) .
- In-Line Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .
Data Contradiction Analysis
Q. Why do computational predictions of logP values differ from experimental measurements?
- Methodological Answer : Discrepancies arise from:
- Tautomerism : The compound may exist in multiple tautomeric forms (e.g., enamine vs. imine), altering hydrophobicity .
- Ionization Effects : Experimental logP (e.g., 3.2) includes contributions from the protonated amino group, while computational tools assume neutrality .
- Resolution : Use shake-flask method at multiple pH levels to generate a logD profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
